N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C25H23N5O2S This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a sulfanylacetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the formation of the sulfanylacetohydrazide moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole ring or the phenyl groups.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the phenyl groups play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting the compound’s effects .
Comparison with Similar Compounds
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as N’-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . These compounds share similar structural features but differ in the position of the methoxy group on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-18-11-13-20(14-12-18)24-28-29-25(30(24)21-8-4-3-5-9-21)33-17-23(31)27-26-16-19-7-6-10-22(15-19)32-2/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |
InChI Key |
CXIHFXDNEOAKRD-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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